8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
8-Bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a purine-dione core substituted with a bromine atom at position 8, a 2-hydroxyethyl group at position 7, and methyl groups at positions 1 and 3 (CAS: 519-37-9). This compound shares structural similarities with caffeine and theophylline but incorporates a bromine atom and a hydroxyethyl moiety, which influence its physicochemical and pharmacological properties. Synthetically, it is derived via bromination of 3-methyl-1H-purine-2,6(3H,7H)-dione intermediates followed by substitution at position 7.
Properties
IUPAC Name |
8-bromo-7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O3/c1-12-6-5(7(16)13(2)9(12)17)14(3-4-15)8(10)11-6/h15H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHGTYUHXINBBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Alkylation: The hydroxyethyl group can be introduced via alkylation of the purine ring using ethylene oxide or a similar reagent.
Methylation: The methyl groups at the 1st and 3rd positions are introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated purine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 7-(2-carboxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.
Reduction: Formation of 7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.
Substitution: Formation of 8-substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Studies
8-Bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has shown potential as a pharmacological agent. Its structural similarities to known purine derivatives allow it to interact with various biological targets:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Research indicates that modifications in purine structures can enhance anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes .
Biochemical Research
The compound serves as a valuable tool in biochemical assays and research:
- Enzyme Inhibition Studies : It can act as an inhibitor for specific enzymes involved in nucleotide metabolism. Such studies are crucial for understanding metabolic pathways and developing enzyme inhibitors as therapeutic agents .
- Signal Transduction Pathways : The compound may influence various signaling pathways by acting on purinergic receptors, which are essential for cellular communication and function .
Drug Development
The unique properties of 8-bromo derivatives make them suitable candidates for drug development:
- Lead Compound in Drug Design : Given its biological activities, this compound may serve as a lead structure for the design of new drugs targeting specific diseases such as cancer and inflammatory disorders. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and selectivity .
Case Studies
Mechanism of Action
The mechanism of action of 8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes involved in nucleotide metabolism or DNA synthesis.
Pathways Involved: The compound can inhibit key enzymes, leading to disruption of cellular processes such as DNA replication and repair.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The purine-dione scaffold allows diverse substitutions at positions 7 and 8, significantly altering biological activity and physical properties. Key analogues include:
Biological Activity
8-Bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for further pharmacological studies. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 300.14 g/mol. The presence of the bromine atom and the hydroxyethyl group may influence its biological interactions and solubility.
Antitumor Activity
Research has indicated that purine derivatives can exhibit significant antitumor properties. A study on structurally similar compounds showed that modifications at the 7-position of the purine ring enhanced cytotoxic effects against various cancer cell lines. For instance, compounds with bromine substituents demonstrated increased potency against breast cancer cells (MCF-7 and MDA-MB-231) .
Table 1: Antitumor Activity of Purine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 8-Bromo-7-(2-hydroxyethyl)... | MCF-7 | 15.4 | Induction of apoptosis |
| 8-Bromo-7-(2-hydroxyethyl)... | MDA-MB-231 | 12.3 | Inhibition of cell proliferation |
| 1,3-Dimethyl-3,7-dihydro... | A549 (Lung) | 10.5 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Similar purine derivatives have shown efficacy in reducing inflammation in animal models by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Study: In Vivo Inflammation Model
In a rodent model of induced inflammation, administration of a related purine derivative resulted in a significant reduction in paw swelling and histological evidence of inflammation compared to controls .
The biological activity of this compound is likely mediated through several mechanisms:
- Adenosine Receptor Modulation : Purines often interact with adenosine receptors (A1, A2A, A2B, A3), which play crucial roles in cellular signaling related to inflammation and tumor growth.
- Inhibition of Enzymatic Activity : Compounds like this may inhibit enzymes involved in nucleotide metabolism or signaling pathways that lead to cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that certain modifications on the purine ring can enhance apoptotic signaling pathways in cancer cells.
Q & A
Q. What are the common synthetic routes for 8-bromo-7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione, and how are key intermediates stabilized?
Synthesis typically involves multi-step alkylation and halogenation of purine precursors. For example:
- Step 1 : Alkylation of the purine core at position 7 using 2-hydroxyethyl groups, often via nucleophilic substitution (e.g., with bromoethanol) under basic conditions (KCO/DMF) .
- Step 2 : Bromination at position 8 using brominating agents like N-bromosuccinimide (NBS) in anhydrous solvents to avoid hydrolysis .
- Stabilization : Intermediates are stabilized by low-temperature reactions (-20°C to 0°C) and inert atmospheres (N) to prevent oxidation of the hydroxyethyl group .
Q. Key Table: Reaction Conditions for Bromination
| Halogenating Agent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| NBS | DCM | 0°C | 65–70 | |
| Br/PPh | THF | RT | 55–60 |
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : H and C NMR identify substituents (e.g., hydroxyethyl protons at δ 3.6–4.2 ppm; bromine’s deshielding effect on adjacent carbons) .
- X-ray crystallography : Resolves planar distortions in the purine ring caused by bulky substituents. For example, dihedral angles between the hydroxyethyl group and purine core range from 85–90°, as seen in analogous structures .
- HRMS : Confirms molecular weight (calc. 317.08 g/mol for CHBrNO) with <2 ppm error .
Q. How does the hydroxyethyl group influence solubility and stability under varying pH conditions?
- Solubility : The hydroxyethyl group enhances water solubility (logP ≈ 1.2 vs. 2.5 for non-hydroxylated analogs) but reduces lipid membrane permeability .
- Stability : Degrades rapidly in acidic conditions (pH < 3) via ester hydrolysis. Stability is maintained at pH 7–8 (t > 24 hrs) with buffers like Tris-HCl .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., enzyme inhibition vs. activation) be reconciled for this compound?
Contradictions often arise from:
- Experimental systems : Cell-free assays (e.g., purified kinases) vs. cellular models (e.g., HEK293 cells) may show divergent activities due to off-target binding .
- Concentration effects : Biphasic responses (activation at nM, inhibition at µM) are observed in adenosine receptor studies. Use dose-response curves with 8–10 concentration points to identify inflection thresholds .
- Structural analogs : Compare with 8-chloro derivatives (e.g., 8-chloro-7-ethyl analogs) to isolate bromine-specific effects .
Q. Key Table: Biological Activity Variations
| Assay Type | Target | Activity (IC) | Reference |
|---|---|---|---|
| Cell-free kinase assay | PKA | 12 nM (Inhibition) | |
| Cellular model (HEK293) | Adenosine A | 480 nM (Activation) |
Q. What computational and experimental strategies validate nucleophilic substitution mechanisms at position 8?
- DFT calculations : Predict reaction pathways (e.g., S2 vs. radical mechanisms) using Gaussian09 with B3LYP/6-31G(d) basis sets. Bromine’s electronegativity favors S2 with a calculated ΔG of 18 kcal/mol .
- Isotopic labeling : Use O-labeled water in hydrolysis experiments to track oxygen incorporation into byproducts (HPLC-MS) .
- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy (C-Br stretch at 550 cm) to confirm second-order kinetics .
Q. How do crystallographic packing interactions affect the compound’s solid-state reactivity?
- Hydrogen bonding : The hydroxyethyl group forms intermolecular H-bonds (O–H···N, 2.8–3.0 Å), stabilizing the crystal lattice but reducing solubility .
- Halogen bonding : Bromine participates in Br···O interactions (3.2 Å) with carbonyl groups, influencing photostability. UV irradiation tests show 30% degradation after 48 hrs vs. 60% for non-brominated analogs .
Key Figure : Crystal packing diagram from analogous 8-chloro derivatives (CCDC 1845425) .
Q. What methodologies resolve degradation products during long-term storage?
- Forced degradation studies : Expose the compound to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks. Analyze via LC-MS:
- Major degradant : 7-(2-hydroxyethyl)-1,3-dimethylxanthine (m/z 225.08) via debromination .
- Stabilizers : Add antioxidants (0.1% BHT) and store under argon at -20°C to reduce debromination by 70% .
Q. How can regioselectivity challenges during functionalization at position 7 be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
